
2-(4-Ethylphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, featuring a 4-ethylphenyl group and a 3-methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a metal reagent and a solvent. The reaction typically proceeds through multiple steps, including the formation of intermediate compounds and subsequent treatment with acidic solutions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to reduce the use of toxic reagents and minimize production costs. This can include the use of safer solvents and reagents, as well as streamlining the reaction steps to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Ethylphenyl)propanoic acid: Shares a similar phenyl group but differs in the alkyl chain structure.
4-Ethylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2-Methyl-2-phenylbutanoic acid: Similar in structure but with different substituents on the phenyl ring .
Uniqueness
2-(4-Ethylphenyl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a 4-ethylphenyl group and a 3-methyl substituent makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-10-5-7-11(8-6-10)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15) |
Clé InChI |
WXVTZCWCYKHTTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



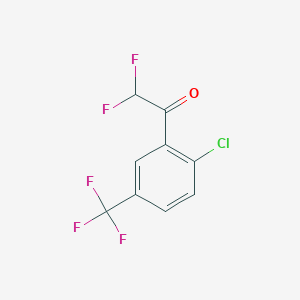
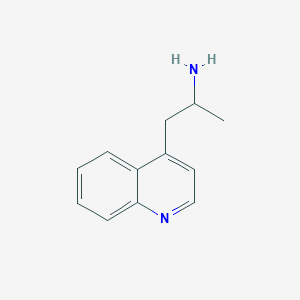

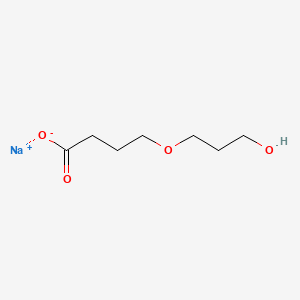
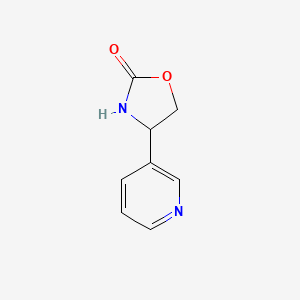

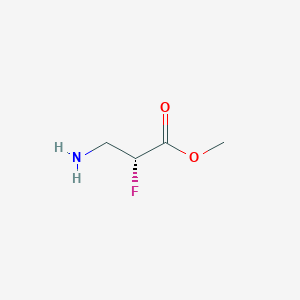
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
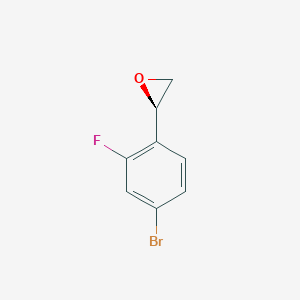
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)


